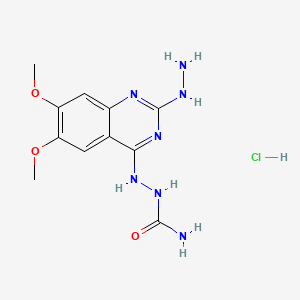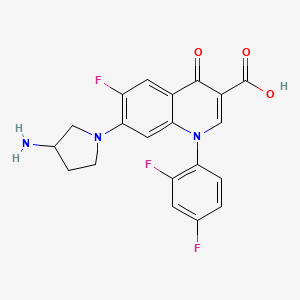
(+-)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid typically involves multiple steps, including:
Formation of the Quinolone Core: This step often involves the cyclization of an appropriate precursor to form the quinolone ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Pyrrolidinyl Group:
Final Amination: The amino group is introduced, often through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups.
Reduction: Reduction reactions can occur, especially at the quinolone core or the fluorinated phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the fluorine atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce dihydroquinolones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential use in treating infections.
Medicine: Investigated for its efficacy against resistant bacterial strains.
Industry: Potential use in developing new antibiotics or other pharmaceutical agents.
Mecanismo De Acción
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid may offer unique advantages in terms of potency, spectrum of activity, or resistance profile compared to other quinolones.
Propiedades
Número CAS |
102856-07-5 |
|---|---|
Fórmula molecular |
C20H16F3N3O3 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16F3N3O3/c21-10-1-2-16(14(22)5-10)26-9-13(20(28)29)19(27)12-6-15(23)18(7-17(12)26)25-4-3-11(24)8-25/h1-2,5-7,9,11H,3-4,8,24H2,(H,28,29) |
Clave InChI |
PGAZCJOUPQNECH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



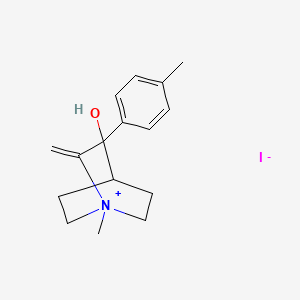


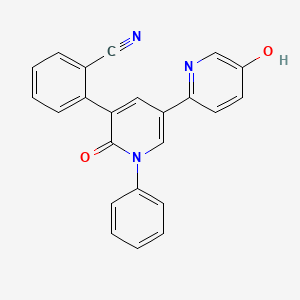
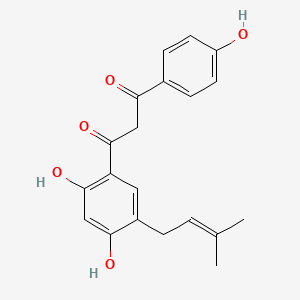
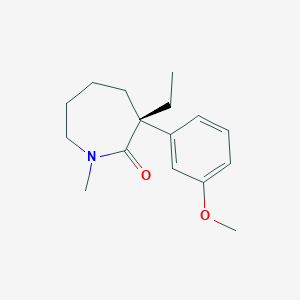

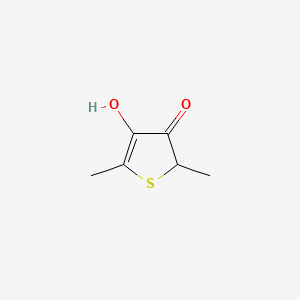

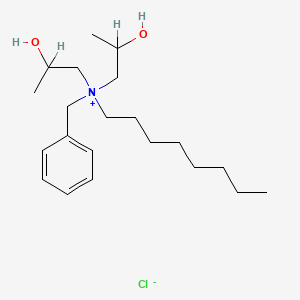
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
